2-Methylglutaric Acid

Description

2-Methylglutaric acid has been reported in Vitis vinifera with data available.

(2)-Methylglutaric acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYCMVICBNBXNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021632 |

Source

|

| Record name | 2-Methylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

908 mg/mL |

Source

|

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

617-62-9, 18069-17-5 |

Source

|

| Record name | 2-Methylglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyleneglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLGLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYLGLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methylglutaric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLGLUTARIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6769P7A6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Role of 2-Methylglutaric Acid in Fatty Acid Metabolism: A Technical Guide for Researchers

Abstract

2-Methylglutaric acid, a dicarboxylic fatty acid, has emerged as a significant biomarker in the diagnosis of certain inborn errors of metabolism, most notably Glutaric Aciduria Type I (GA1).[1][2] Despite its clinical relevance, the precise role of 2-methylglutaric acid within the intricate network of fatty acid metabolism remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of 2-methylglutaric acid, synthesizing its biochemical properties, its proposed connections to fatty acid and amino acid catabolism, and its pathophysiological implications. This document is intended to serve as a resource for researchers, clinicians, and drug development professionals engaged in the study of metabolic disorders and fatty acid biochemistry.

Introduction: Unveiling a Marker of Metabolic Dysfunction

2-Methylglutaric acid is a C6 dicarboxylic acid characterized by a methyl group at the second carbon position.[3][4] While present in trace amounts in healthy individuals, its accumulation in biological fluids is a hallmark of metabolic distress, particularly in the context of impaired amino acid catabolism.[1] The primary clinical significance of 2-methylglutaric acid lies in its utility as a diagnostic marker for GA1, an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase.[1] In individuals with GA1, especially those who are "low excretors" of the primary diagnostic markers, elevated levels of 2-methylglutaric acid can be a crucial indicator of the underlying enzymatic defect.[1][2][5]

Physicochemical Properties of 2-Methylglutaric Acid

A thorough understanding of the physicochemical properties of 2-methylglutaric acid is fundamental for its accurate analysis and for comprehending its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C6H10O4 | [3][4] |

| Molecular Weight | 146.14 g/mol | [3][4] |

| IUPAC Name | 2-methylpentanedioic acid | [3][4] |

| Classification | Methyl-branched dicarboxylic fatty acid | [3][6] |

| Appearance | Solid | PubChem |

| Solubility | Soluble in water | PubChem |

| pKa | Not readily available |

The Metabolic Nexus: 2-Methylglutaric Acid in Cellular Metabolism

The precise metabolic pathways leading to the synthesis and degradation of 2-methylglutaric acid in mammals are not yet fully elucidated. However, existing evidence points towards its origins in the catabolism of amino acids and its intersection with fatty acid metabolism.

Hypothetical Biosynthesis in Glutaric Aciduria Type I

The accumulation of 2-methylglutaric acid in GA1 is a consequence of the deficiency of glutaryl-CoA dehydrogenase, a key enzyme in the catabolic pathways of lysine, hydroxylysine, and tryptophan.[1] The exact mechanism of 2-methylglutaric acid formation in this context remains unclear.[1][2][5] One hypothesis is that the buildup of upstream metabolites, such as glutaryl-CoA, may lead to the activation of alternative or "scavenger" metabolic pathways, resulting in the production of 2-methylglutaric acid.

The following diagram illustrates a hypothetical pathway for the formation of 2-methylglutaric acid in the context of GA1, where a metabolic block leads to the shunting of intermediates.

Caption: Hypothetical formation of 2-Methylglutaric Acid in GA1.

Connection to Fatty Acid Metabolism

2-Methylglutaric acid is classified as a methyl-branched fatty acid.[3][6] The metabolism of branched-chain fatty acids differs from that of their straight-chain counterparts. While a specific degradation pathway for 2-methylglutaric acid has not been fully characterized, it is plausible that it undergoes a form of beta-oxidation.

A proposed general pathway for the catabolism of a short-chain methyl-branched fatty acid is depicted below.

Caption: Proposed beta-oxidation of a methyl-branched fatty acid.

Potential for Mitochondrial Dysfunction

The accumulation of organic acids, including metabolites structurally related to 2-methylglutaric acid, has been shown to impair mitochondrial function. For instance, 3-methylglutaric acid, which accumulates in several organic acidemias, can induce oxidative stress and disrupt mitochondrial energy metabolism.[7] It is plausible that elevated concentrations of 2-methylglutaric acid could exert similar detrimental effects on mitochondria, contributing to the pathophysiology of diseases like GA1.

Analytical Methodologies for 2-Methylglutaric Acid Quantification

The accurate quantification of 2-methylglutaric acid in biological matrices such as urine and plasma is crucial for both clinical diagnosis and research. Due to its polar and non-volatile nature, direct analysis is challenging, necessitating derivatization prior to chromatographic separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of organic acids. To make 2-methylglutaric acid amenable to GC analysis, its carboxylic acid functional groups must be derivatized to increase volatility and thermal stability.

4.1.1. Derivatization Protocols for GC-MS

-

Silylation: This method replaces the active hydrogens of the carboxyl groups with a trimethylsilyl (TMS) group.

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Protocol:

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Add 50-100 µL of BSTFA (+1% TMCS) to the dried residue.

-

Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

-

Cool to room temperature before injection into the GC-MS.

-

-

-

Esterification: This method converts the carboxylic acid groups into methyl or ethyl esters.

-

Reagent: 3N HCl in methanol or ethanol.

-

Protocol:

-

Evaporate the sample to dryness.

-

Add 100 µL of 3N HCl in methanol.

-

Heat at 60°C for 30 minutes.

-

Evaporate the reagent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for injection.

-

-

4.1.2. GC-MS Workflow

Caption: Workflow for 2-Methylglutaric Acid analysis by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an alternative approach for the analysis of 2-methylglutaric acid, often with simpler sample preparation. While derivatization is not always mandatory, it can enhance sensitivity and chromatographic performance.

4.2.1. Derivatization for LC-MS

-

Amidation: This method can improve ionization efficiency and retention on reversed-phase columns.

4.2.2. LC-MS/MS Analysis

Tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for the quantification of 2-methylglutaric acid in complex biological matrices. Multiple reaction monitoring (MRM) is typically employed for targeted quantification.

Clinical and Research Implications

The primary application of 2-methylglutaric acid measurement is in the diagnosis and monitoring of GA1.[1][2] Its role as a biomarker, particularly in atypical presentations of the disease, underscores the importance of its inclusion in organic acid profiling.

For drug development professionals, understanding the metabolic pathways that produce and are affected by 2-methylglutaric acid may offer novel therapeutic targets. Strategies aimed at reducing its production or mitigating its potential toxic effects could be beneficial in the management of GA1 and other related metabolic disorders.

Future Directions

Several key questions regarding the role of 2-methylglutaric acid in fatty acid metabolism remain unanswered. Future research should focus on:

-

Elucidating the definitive biosynthetic and degradative pathways of 2-methylglutaric acid in mammals.

-

Identifying and characterizing the specific enzymes involved in its metabolism.

-

Investigating the precise mechanisms of its potential mitochondrial toxicity.

-

Exploring its role as a biomarker in other metabolic diseases beyond GA1.

Conclusion

2-Methylglutaric acid stands at the crossroads of amino acid and fatty acid metabolism. While its clinical utility as a biomarker is well-established, its fundamental biochemical role is still being unraveled. This guide has provided a comprehensive overview of the current knowledge, from its chemical properties to its analytical determination and clinical significance. It is hoped that this resource will stimulate further research into this enigmatic molecule and its implications for human health and disease.

References

-

Varadkar, S., & Surtees, R. (2004). Glutaric aciduria type I and kynurenine pathway metabolites: a modified hypothesis. Journal of inherited metabolic disease, 27(6), 835–842. [Link]

-

Wongkittichote, P., Hong, X., Master, S. R., Kaur, S., Cuddapah, S. R., & He, M. (2023). 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor. Molecular genetics and metabolism, 138(4), 107549. [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12046, 2-Methylglutaric acid. Retrieved from [Link]

-

Human Metabolome Database (HMDB). Metabocard for 2-Methylglutaric acid (HMDB0000422). Retrieved from [Link]

-

Jones, D. E., & Ryan, R. O. (2019). 3-Methylglutaric acid in energy metabolism. Clinica chimica acta; international journal of clinical chemistry, 502, 193–198. [Link]

-

FooDB. Compound 2-Methylglutaric acid (FDB022036). Retrieved from [Link]

-

Biology LibreTexts. (2023, August 31). 7.8: Amino Acid Catabolism. Retrieved from [Link]

-

Latini, A., Scussiato, K., Leipnitz, G., Dutra-Filho, C. S., & Wajner, M. (2005). Mitochondrial energy metabolism is markedly impaired by D-2-hydroxyglutaric acid in rat tissues. Molecular genetics and metabolism, 85(3), 201–209. [Link]

-

Mahidol University. (2023). 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor. Retrieved from [Link]

-

ResearchGate. (2023). 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor | Request PDF. Retrieved from [Link]

-

MDPI. (2021). Amino Acid Catabolism: An Overlooked Area of Metabolism. Retrieved from [Link]

-

Lecturio. (2025, April 24). Catabolism of Amino Acids | Concise Medical Knowledge. Retrieved from [Link]

-

Pearson. (2024, April 23). Amino Acid Catabolism: Amino Group: Videos & Practice Problems. Retrieved from [Link]

-

Frontiers. (2020). The Roles of 2-Hydroxyglutarate. Retrieved from [Link]

-

Human Metabolome Database (HMDB). Metabocard for L-2-Hydroxyglutaric acid (HMDB0000694). Retrieved from [Link]

-

ResearchGate. (2019). 3-Methylglutaric acid in energy metabolism | Request PDF. Retrieved from [Link]

-

ResearchGate. (2005). Mitochondrial energy metabolism is markedly impaired by D-2-hydroxyglutaric acid in rat tissues | Request PDF. Retrieved from [Link]

Sources

- 1. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 3. hmdb.ca [hmdb.ca]

- 4. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Showing Compound 2-Methylglutaric acid (FDB022036) - FooDB [foodb.ca]

- 7. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Sources of 2-Methylglutaric Acid in Mammals: A Technical Guide for Researchers

Abstract

2-Methylglutaric acid is a dicarboxylic acid that serves as a subtle yet significant biomarker in the landscape of mammalian metabolism. While typically present at low levels, its accumulation in biological fluids is indicative of underlying metabolic dysregulation, most notably in certain inborn errors of metabolism. This technical guide provides an in-depth exploration of the endogenous origins of 2-methylglutaric acid in mammals, designed for researchers, scientists, and professionals in drug development. We will dissect the primary metabolic pathways implicated in its formation, discuss the enzymatic landscape, and present the pathophysiological context of its accumulation. Furthermore, this guide furnishes detailed experimental protocols for the accurate quantification of 2-methylglutaric acid, underpinning the importance of robust analytical methodologies in metabolic research.

Introduction to 2-Methylglutaric Acid

2-Methylglutaric acid (2-MGA) is a derivative of glutaric acid, characterized by a methyl group at the second carbon position.[1] As a mammalian metabolite, its endogenous presence is intrinsically linked to the catabolic pathways of specific amino acids.[1] Under normal physiological conditions, the concentration of 2-MGA is maintained at basal levels. However, in the context of certain genetic disorders, the disruption of specific enzymatic steps leads to a significant elevation of 2-MGA and other related organic acids in urine and blood. The primary clinical relevance of elevated 2-MGA is associated with Glutaric Aciduria Type I, an inherited metabolic disorder.[2][3][4]

Primary Endogenous Source: Disrupted Lysine and Tryptophan Catabolism

The most well-documented endogenous source of 2-methylglutaric acid is the compromised catabolism of the essential amino acids L-lysine and L-tryptophan. This metabolic impairment is the hallmark of Glutaric Aciduria Type I (GA1).[3][4]

The Lysine Degradation Pathway and its Aberration in Glutaric Aciduria Type I

In mammals, the degradation of lysine predominantly occurs in the mitochondria via the saccharopine pathway.[5][6] A key enzyme in this pathway is Glutaryl-CoA Dehydrogenase (GCDH) .[3][4] This mitochondrial flavoprotein catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.

In individuals with Glutaric Aciduria Type I, mutations in the GCDH gene lead to a deficiency of the GCDH enzyme.[3][4] This enzymatic block results in the accumulation of upstream metabolites, namely glutaryl-CoA, glutaric acid, and 3-hydroxyglutaric acid.[3] While the precise enzymatic steps leading to the formation of 2-methylglutaric acid in GA1 are not fully elucidated, it is hypothesized to arise from an alternative metabolic shunting of accumulated precursors. The accumulation of glutaryl-CoA and its derivatives may lead to atypical enzymatic side reactions, resulting in the synthesis of 2-methylglutaric acid. Although the exact mechanism is unclear, the presence of 2-methylglutaconic acid, a closely related compound, is a recognized biomarker for GA1, and studies suggest that 2-methylglutaric acid itself can be elevated.[1][2]

Logical Relationship: GCDH Deficiency and Metabolite Accumulation

Caption: Impact of GCDH deficiency on lysine and tryptophan catabolism.

Potential Contribution from Branched-Chain Amino Acid Catabolism

The catabolism of the branched-chain amino acids (BCAAs), valine and isoleucine, also generates a variety of organic acids.[7][8][9] While a direct, major pathway for 2-methylglutaric acid formation from BCAA degradation has not been definitively established, the structural similarities of intermediates suggest a potential for minor contributions or for the presence of related compounds that are important in the differential diagnosis of organic acidurias.

Valine Catabolism

The breakdown of valine proceeds through a series of mitochondrial enzymatic reactions, ultimately yielding propionyl-CoA, which can then enter the citric acid cycle.[10][11] Key intermediates include isobutyryl-CoA and methylmalonyl-CoA.[11] Deficiencies in enzymes of this pathway lead to the accumulation of specific organic acids, but 2-methylglutaric acid is not a characteristic finding.

Signaling Pathway: Valine Catabolism

Caption: Simplified overview of the valine catabolic pathway.

Isoleucine Catabolism

The catabolism of isoleucine is a more complex pathway that yields both acetyl-CoA and propionyl-CoA.[7] Intermediates include 2-methylbutyryl-CoA and tiglyl-CoA.[12] Similar to valine catabolism, inherited disorders affecting this pathway result in the excretion of specific organic acids, but 2-methylglutaric acid is not a primary marker.

Signaling Pathway: Isoleucine Catabolism

Caption: Simplified overview of the isoleucine catabolic pathway.

The Role of Gut Microbiota: A Potential Exogenous Contribution to the Endogenous Pool

The gut microbiota possesses a vast metabolic capacity that significantly influences the host's metabolome.[13][14][15][16][17] Gut bacteria are known to ferment dietary components, such as amino acids, into a wide array of metabolites, including various organic acids. While direct evidence for the production of 2-methylglutaric acid by specific gut microbial species is currently limited, the structural similarity to other microbially-produced dicarboxylic acids suggests a plausible contribution. It is conceivable that certain gut bacteria, through their unique enzymatic machinery, could metabolize dietary amino acids or other substrates into 2-methylglutaric acid, which could then be absorbed by the host and contribute to the overall endogenous pool. Further research, including metabolomic studies of the gut microbiome, is required to elucidate the specific role of gut bacteria in 2-methylglutaric acid production.

Quantitative Analysis of 2-Methylglutaric Acid

The accurate quantification of 2-methylglutaric acid in biological matrices such as urine and plasma is crucial for the diagnosis and monitoring of related metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques for this purpose.[5][7][18][19]

Urinary Concentrations of 2-Methylglutaconic Acid in Glutaric Aciduria Type I

The following table summarizes representative concentrations of the related compound, 2-methylglutaconic acid, in the urine of GA1 patients compared to healthy controls. While data for 2-methylglutaric acid is less abundant, it is expected to follow a similar trend of elevation in GA1.

| Analyte | Patient Group | Concentration Range (mg/g creatinine) | Reference |

| 2-Methylglutaconic Acid | Glutaric Aciduria Type I (n=8) | 2.5 - 27.39 | [1][2] |

| 2-Methylglutaconic Acid | Normal Controls | 0.05 - 1.61 | [1][2] |

Experimental Protocol: GC-MS Analysis of Urinary Organic Acids

This protocol provides a general framework for the analysis of 2-methylglutaric acid in urine using GC-MS. Specific parameters may require optimization based on the instrumentation and standards available.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for the GC-MS analysis of urinary organic acids.

Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge at 3000 x g for 10 minutes to remove particulate matter.

-

Transfer a known volume of supernatant (e.g., 1 mL) to a clean glass tube.

-

-

Internal Standard Spiking:

-

Add a known amount of a suitable internal standard (e.g., deuterated glutaric acid) to each sample, calibrator, and quality control sample. This is crucial for accurate quantification, correcting for variations in sample preparation and instrument response.

-

-

Extraction:

-

Acidify the urine sample with hydrochloric acid to a pH of approximately 1.

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction twice.

-

Alternatively, use a solid-phase extraction (SPE) cartridge with an anion exchange sorbent for a cleaner extraction.

-

-

Derivatization:

-

Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

-

Incubate at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) esters.

-

-

GC-MS Analysis:

-

Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatograph Conditions (Example):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all compounds.

-

-

Mass Spectrometer Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode to identify all organic acids present, and selected ion monitoring (SIM) mode for targeted quantification of 2-methylglutaric acid and the internal standard.

-

-

-

Data Analysis:

-

Identify the 2-methylglutaric acid peak based on its retention time and mass spectrum, comparing it to an authentic standard.

-

Quantify the concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of 2-methylglutaric acid.

-

Experimental Protocol: LC-MS/MS Analysis of 2-Methylglutaric Acid

LC-MS/MS offers high sensitivity and specificity and can often be performed with less extensive sample preparation compared to GC-MS.

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for the LC-MS/MS analysis of 2-methylglutaric acid.

Step-by-Step Methodology:

-

Sample Preparation:

-

For plasma or serum, thaw the sample on ice.

-

For urine, centrifuge to remove particulates.

-

Transfer a small volume (e.g., 50-100 µL) to a microcentrifuge tube.

-

-

Internal Standard Spiking:

-

Add a known amount of a stable isotope-labeled internal standard for 2-methylglutaric acid.

-

-

Protein Precipitation (for plasma/serum):

-

Add a 3-4 fold excess of cold acetonitrile to the sample to precipitate proteins.

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial for injection.

-

Liquid Chromatograph Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Tandem Mass Spectrometer Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of 2-methylglutaric acid and its internal standard. This provides high selectivity and sensitivity.

-

-

-

Data Analysis:

-

Quantify 2-methylglutaric acid using the peak area ratio against the internal standard and a calibration curve, similar to the GC-MS method.

-

Conclusion

The endogenous presence of 2-methylglutaric acid in mammals is primarily a consequence of the intricate and sometimes fallible pathways of amino acid catabolism. Its elevation is a key indicator of Glutaric Aciduria Type I, stemming from a deficient glutaryl-CoA dehydrogenase enzyme in the lysine and tryptophan degradation pathways. While the direct enzymatic route to 2-methylglutaric acid in this condition requires further elucidation, its diagnostic utility is evident. The potential contributions from branched-chain amino acid metabolism and the gut microbiota represent emerging areas of research that may broaden our understanding of this metabolite's origins and physiological significance. The robust and sensitive analytical methods detailed herein are indispensable tools for the continued investigation of 2-methylglutaric acid in both fundamental research and clinical diagnostics, ultimately aiding in the development of therapeutic strategies for related metabolic disorders.

References

-

Wongkittichote, P., Hong, X., & Master, S. R. (2023). 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor. Molecular Genetics and Metabolism, 138(4), 107549. [Link]

-

PubChem. (n.d.). 2-Methylglutaric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wanders, R. J. A., Duran, M., & Loupatty, F. J. (2012). Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway. Journal of Inherited Metabolic Disease, 35(1), 5–12. [Link]

-

Hagen, T., Korson, M. S., Sakamoto, M., & Evans, J. E. (1999). A GC/MS/MS screening method for multiple organic acidemias from urine specimens. Clinica Chimica Acta, 285(1-2), 137–143. [Link]

- van der Knaap, M. S., Jakobs, C., Hoffmann, G. F., & Nyhan, W. L. (2006). Glutaric aciduria type I. In Physician's Guide to the Laboratory Diagnosis of Metabolic Diseases (pp. 147-156). Springer, Berlin, Heidelberg.

-

PubChem. (n.d.). Valine, Leucine, and Isoleucine Degradation. National Center for Biotechnology Information. Retrieved from [Link]

-

Houten, S. M., & Wanders, R. J. A. (2020). The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. Molecular Genetics and Metabolism, 131(1-2), 59–72. [Link]

-

Wikipedia. (2023). Glutaric aciduria type 1. [Link]

-

Mayo Clinic Laboratories. (n.d.). 2-Hydroxyglutaric Acid Chiral Analysis, Quantitative, Random, Urine. Retrieved from [Link]

-

Wanders, R. J. A., Duran, M., & Loupatty, F. J. (2010). Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway. Journal of inherited metabolic disease, 35(1), 5-12. [Link]

-

Wanders, R. J. A., Duran, M., & Loupatty, F. J. (2012). Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway. Journal of Inherited Metabolic Disease, 35(1), 5-12. [Link]

-

LOUIS - UAH. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. [Link]

-

Sommer, F., Anderson, J. M., Bharti, R., Raes, J., & Rosenstiel, P. (2017). The resilience of the intestinal microbiota influences health and disease. Nature Reviews Microbiology, 15(10), 630–638. [Link]

-

PubChem. (n.d.). valine degradation. National Center for Biotechnology Information. [Link]

-

MedlinePlus. (2019). Glutaric acidemia type I. [Link]

-

Rowland, I., Gibson, G., Heinken, A., Scott, K., Swann, J., Thiele, I., & Tuohy, K. (2018). Gut microbiota functions: metabolism of nutrients and other food components. European journal of nutrition, 57(1), 1-24. [Link]

-

ATSDR. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]

-

ATSDR. (2007). Toxicological Profile for Glutaraldehyde. [Link]

-

ResearchGate. (n.d.). The Valine Catabolism Pathway. [Link]

-

Agilent. (2018). Measurement of D- and L-2‑Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. [Link]

-

Mayo Clinic Laboratories. (n.d.). 2HGA - Overview: 2-Hydroxyglutaric Acid Chiral Analysis, Quantitative, Random, Urine. [Link]

-

ResearchGate. (n.d.). Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of Glutaric Aciduria Type 1. [Link]

-

ResearchGate. (n.d.). Enzymology of the branched-chain amino acid oxidation disorders: The valine pathway. [Link]

-

ResearchGate. (n.d.). The leucine degradation pathway and the mevalonate shunt. [Link]

-

Gibson, K. M., & Mize, C. E. (2019). 3-Methylglutaric acid in energy metabolism. IUBMB life, 71(11), 1684-1692. [Link]

-

Pensa, S., Pontel, L. B., & Pinzari, F. (2022). Characterization and structure of the human lysine-2-oxoglutarate reductase domain, a novel therapeutic target for treatment of glutaric aciduria type 1. Open biology, 12(9), 220179. [Link]

-

Gibson, K. M., Lee, C. F., & Hoffmann, G. F. (2003). 2-Methylbutyryl-coenzyme A dehydrogenase deficiency: functional and molecular studies on a defect in isoleucine catabolism. Molecular genetics and metabolism, 80(3), 333-339. [Link]

-

Cai, J., & Chen, W. D. (2022). The Gut Microbial Bile Acid Modulation and Its Relevance to Digestive Health and Diseases. Journal of gastrointestinal surgery, 26(2), 446-458. [Link]

-

Li, J., & Jia, W. (2013). Role of gut microbiota, bile acids and their cross-talk in the effects of bariatric surgery on obesity and type 2 diabetes. Journal of diabetes, 5(4), 361-368. [Link]

-

ResearchGate. (n.d.). The Role of the Gut Microbiota in Bile Acid Metabolism. [Link]

Sources

- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 2. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]

- 4. Glutaric acidemia type I: MedlinePlus Genetics [medlineplus.gov]

- 5. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. metbio.net [metbio.net]

- 7. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Methylbutyryl-coenzyme A dehydrogenase deficiency: functional and molecular studies on a defect in isoleucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Roles of the gut microbiota in the adaptive evolution of mammalian species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gut microbiota functions: metabolism of nutrients and other food components - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Gut Microbial Bile Acid Modulation and Its Relevance to Digestive Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of gut microbiota, bile acids and their cross‐talk in the effects of bariatric surgery on obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mayocliniclabs.com [mayocliniclabs.com]

- 19. researchgate.net [researchgate.net]

2-Methylglutaric Acid: A Microbial Metabolite at the Crossroads of Environmental Biodegradation and Gut Health

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Methylglutaric acid (2-MGA), a dicarboxylic acid, has emerged as a significant metabolite originating from microbial activity. Its presence in various biological and environmental matrices offers a window into complex metabolic pathways, from the biodegradation of petroleum hydrocarbons to the intricate ecosystem of the human gut microbiome. This guide provides a comprehensive technical overview of 2-MGA, detailing its microbial origins, the biochemical intricacies of its formation, validated analytical methodologies for its detection and quantification, and its burgeoning role as a potential biomarker for gut dysbiosis. By synthesizing current scientific understanding with practical, field-proven insights, this document serves as a critical resource for professionals engaged in microbiology, clinical diagnostics, and pharmaceutical research.

Introduction: The Significance of 2-Methylglutaric Acid

2-Methylglutaric acid, also known as 2-methylpentanedioic acid, is an organic compound that has been identified as a product of mammalian and microbial metabolism[1]. While its endogenous roles are still under investigation, its appearance as a result of microbial processes has garnered significant attention. Understanding the microbial pathways that lead to 2-MGA production is not only crucial for bioremediation strategies targeting hydrocarbon-contaminated environments but also offers potential insights into the metabolic state of the human gut microbiota. Alterations in the composition and function of the gut microbiome, a condition known as dysbiosis, are increasingly linked to a myriad of diseases, making the identification of specific microbial metabolites a promising avenue for diagnostic and therapeutic development[2][3][4].

This guide will navigate the scientific landscape of 2-MGA, beginning with its microbial sources and the specific biochemical pathways that govern its synthesis. Subsequently, we will delve into the practical aspects of its analysis, providing detailed protocols for its extraction, derivatization, and quantification using state-of-the-art analytical techniques. Finally, we will explore the clinical relevance of 2-MGA as a potential, albeit still emerging, biomarker of gut microbial dysbiosis, discussing the current evidence and future directions for research.

Microbial Origins and Biosynthesis of 2-Methylglutaric Acid

The primary microbial pathway leading to the formation of 2-MGA involves the biodegradation of pristane, a branched-chain alkane found in petroleum deposits and certain biological sources.

Pristane Degradation: A Gateway to 2-MGA

Pristane (2,6,10,14-tetramethylpentadecane) is a saturated hydrocarbon that is relatively resistant to degradation. However, certain microorganisms, notably species of Rhodococcus and Mycobacterium, possess the enzymatic machinery to break down this complex molecule[5][6]. The degradation of pristane by these bacteria serves as a key source of 2-MGA.

Proposed Biochemical Pathway of 2-MGA Formation

The microbial catabolism of pristane to 2-MGA is a multi-step process involving initial oxidation followed by a series of β-oxidation cycles. While the complete pathway is still an active area of research, based on genetic and metabolic studies, a plausible sequence of reactions can be proposed.

The initial step in pristane degradation is the oxidation of a terminal methyl group, a reaction catalyzed by an alkane hydroxylase. In Rhodococcus sp., genes encoding for alkane hydroxylases (AlkB) have been identified and their expression is induced by the presence of pristane[7][8]. Following this initial oxidation, the resulting pristanic acid undergoes β-oxidation. Due to the presence of methyl branches, specialized enzymes are required. In Mycobacterium sp., α-methylacyl-CoA racemase plays a crucial role in the β-oxidation of these methyl-branched fatty acids[5]. Through successive rounds of β-oxidation, the long carbon chain of pristane is shortened, ultimately yielding smaller dicarboxylic acids, including 2-methylglutaric acid.

Figure 1: Proposed microbial degradation pathway of pristane to 2-Methylglutaric Acid.

Analytical Methodologies for 2-Methylglutaric Acid Quantification

Accurate and sensitive quantification of 2-MGA in biological matrices is paramount for its study as a microbial metabolite. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose, typically requiring a derivatization step to enhance the volatility of the dicarboxylic acid.

Sample Preparation: Extraction from Biological Matrices

The initial step in the analytical workflow is the extraction of 2-MGA from the sample matrix (e.g., urine, feces, or microbial culture).

Protocol 1: Organic Acid Extraction from Urine

-

Sample Collection and Storage: Collect a random urine specimen, preferably a first-morning void. Samples should be stored frozen at -20°C or, for long-term storage, at -70°C to minimize degradation[9].

-

Normalization: To account for variations in urine concentration, the volume of urine used for extraction is typically normalized to the creatinine concentration[9].

-

Acidification: Transfer the determined volume of urine to a glass tube and acidify to a pH below 2 by adding a few drops of 5M HCl. This step protonates the carboxyl groups, making the organic acids more amenable to extraction into an organic solvent.

-

Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 2-MGA or a structurally similar dicarboxylic acid not present in the sample) to the acidified urine. This is crucial for accurate quantification, as it corrects for variations in extraction efficiency and instrument response.

-

Liquid-Liquid Extraction: Add an immiscible organic solvent, such as ethyl acetate or a mixture of ethyl acetate and diethyl ether, to the tube. Vortex vigorously for several minutes to ensure thorough mixing and facilitate the transfer of the organic acids into the organic phase.

-

Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.

-

Collection and Evaporation: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process on the remaining aqueous layer to maximize recovery. Combine the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization: Enhancing Volatility for GC-MS Analysis

Direct analysis of 2-MGA by GC is challenging due to its polarity and low volatility. Derivatization converts the polar carboxyl groups into less polar, more volatile esters or silyl esters.

Protocol 2: Silylation using BSTFA

Causality: Silylation replaces the active hydrogens on the carboxyl groups with trimethylsilyl (TMS) groups, which are non-polar and thermally stable, making the molecule suitable for GC analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent[1].

-

Reagent Preparation: Use fresh, high-quality BSTFA, often with a catalyst like 1% trimethylchlorosilane (TMCS), to enhance reactivity. Store reagents under anhydrous conditions.

-

Reaction: To the dried sample extract, add a precise volume of the silylating reagent (e.g., BSTFA with 1% TMCS) and a suitable solvent like pyridine or acetonitrile.

-

Incubation: Tightly cap the reaction vial and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

-

Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

Protocol 3: Esterification using BF₃-Methanol

Causality: Esterification converts the carboxylic acid groups into methyl esters. Boron trifluoride (BF₃) in methanol is a common reagent for this purpose[1].

-

Reagent Addition: Add a defined volume of 14% BF₃-methanol to the dried sample extract in a reaction vial.

-

Reaction: Tightly cap the vial and heat at 60-100°C for 15-30 minutes.

-

Extraction: After cooling, add water and an organic solvent like hexane. Vortex to extract the methyl esters into the hexane layer.

-

Drying and Concentration: Transfer the hexane layer to a new vial and add anhydrous sodium sulfate to remove any residual water. The sample can then be concentrated if necessary before GC-MS analysis.

GC-MS Analysis and Data Interpretation

The derivatized sample is injected into a GC-MS system for separation and detection.

| Parameter | Typical Condition | Rationale |

| GC Column | Capillary column (e.g., DB-5ms) | Provides good separation of a wide range of organic acids. |

| Injector Temperature | 250-280°C | Ensures rapid volatilization of the derivatized analytes. |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) | Allows for the separation of compounds with different boiling points. |

| MS Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for compound identification. |

| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan is used for identification, while SIM provides higher sensitivity for quantification. |

Data Analysis: The identification of 2-MGA is based on its retention time and the comparison of its mass spectrum with that of a known standard or a spectral library. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Figure 2: General workflow for the analysis of 2-Methylglutaric Acid in urine by GC-MS.

2-Methylglutaric Acid as a Potential Biomarker for Gut Dysbiosis

The presence of microbial metabolites in host biofluids like urine provides a non-invasive window into the metabolic activities of the gut microbiome. Elevated levels of certain urinary organic acids are considered potential indicators of gut dysbiosis, a state of microbial imbalance associated with various health issues.

The Gut-Metabolite-Host Axis

The gut microbiota plays a crucial role in host metabolism by fermenting dietary components that are indigestible by the host's own enzymes. The resulting metabolites, including a wide array of organic acids, can be absorbed into the bloodstream and eventually excreted in the urine. An overgrowth of certain bacterial species or a shift in the overall microbial community structure can lead to an altered profile of these urinary organic acids.

Current Evidence and Future Perspectives

While the concept of using urinary organic acids to assess gut health is well-established, the specific role of 2-MGA as a definitive biomarker for dysbiosis is still in its nascent stages. The link between 2-MGA and the degradation of pristane by specific bacteria provides a strong rationale for its potential as a marker. For instance, an overabundance of pristane-degrading bacteria in the gut could theoretically lead to elevated levels of urinary 2-MGA.

However, further research is needed to:

-

Establish a clear correlation: Clinical studies are required to establish a definitive link between elevated urinary 2-MGA levels and specific types of gut dysbiosis or particular disease states, such as inflammatory bowel disease.

-

Characterize the gut microbial producers: While Rhodococcus and Mycobacterium are known pristane degraders, a comprehensive survey of the human gut microbiome is needed to identify all potential producers of 2-MGA.

-

Consider dietary and environmental factors: The intake of pristane through diet or exposure to environmental sources could influence urinary 2-MGA levels, and these factors must be carefully considered in clinical studies.

Despite these current limitations, the study of 2-MGA as a microbial metabolite holds significant promise. As our understanding of the gut microbiome's role in health and disease continues to expand, the detailed analysis of specific microbial metabolites like 2-MGA will undoubtedly play a crucial role in the development of novel diagnostic and therapeutic strategies.

Conclusion

2-Methylglutaric acid stands as a fascinating molecule at the intersection of environmental microbiology and human health. Its origins in the microbial degradation of the persistent hydrocarbon pristane highlight the remarkable metabolic capabilities of certain bacteria. The ability to accurately measure this dicarboxylic acid in biological fluids using robust analytical techniques like GC-MS opens up avenues for its exploration as a potential biomarker. While its role as a definitive indicator of gut dysbiosis requires further validation, the foundational knowledge presented in this guide provides researchers, scientists, and drug development professionals with the necessary technical understanding to pursue this promising area of investigation. The continued exploration of such microbial metabolites will undoubtedly deepen our comprehension of the intricate interplay between the microbiome and its host, paving the way for innovative approaches to disease diagnosis and management.

References

-

Kunihiro, T., et al. (2009). Identification of alkane hydroxylase genes in Rhodococcus sp. strain TMP2 that degrades a branched alkane. PubMed. [Link]

-

Takeuchi, M., et al. (2012). Role of α-Methylacyl Coenzyme A Racemase in the Degradation of Methyl-Branched Alkanes by Mycobacterium sp. Strain P101. PubMed Central. [Link]

-

ResearchGate. (n.d.). Proposed β-oxidation pathway for pristane in Mycobacterium sp. strain.... [Link]

-

Wang, W., et al. (2020). Genes and novel sRNAs involved in PAHs degradation in marine bacteria Rhodococcus sp. P14 revealed by the genome and transcriptome analysis. PubMed Central. [Link]

-

ResearchGate. (2009). Identification of alkane hydroxylase genes in Rhodococcus sp. strain TMP2 that degrades a branched alkane. [Link]

-

Colston, M. J., et al. (1993). Modulation of pristane-induced arthritis by mycobacterial antigens. PubMed. [Link]

-

Walvekar, A., et al. (2019). GC–MS-based urinary organic acid profiling reveals multiple dysregulated metabolic pathways following experimental acute alcohol consumption. SpringerLink. [Link]

-

MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

-

Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. ResearchGate. [Link]

-

Wongkittichote, P., et al. (2023). 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor. PubMed. [Link]

-

Liu, W., et al. (2008). Determination of methylmalonic acid and glutaric acid in urine by aqueous-phase derivatization followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry. PubMed. [Link]

-

Yuan, T., et al. (2023). Simultaneous Determination of D and L Enantiomers of 2-Hydroxyglutarate by UHPLC–MS/MS Method in Human Biological Fluids and its Clinical Application. Organic Chemistry: An Indian Journal. [Link]

-

Gkika, E., et al. (2021). Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications. PubMed. [Link]

-

ResearchGate. (2017). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

-

Tomás-Gallardo, L., et al. (2012). Combination of degradation pathways for naphthalene utilization in Rhodococcus sp. strain TFB. PubMed Central. [Link]

-

Calisesi, J., et al. (2022). Genome-Based Exploration of Rhodococcus Species for Plastic-Degrading Genetic Determinants Using Bioinformatic Analysis. MDPI. [Link]

-

ResearchGate. (2023). 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor | Request PDF. [Link]

-

Kouba, T., et al. (2024). Insights into mycobacterial purine metabolism. IOCB Prague. [Link]

-

Lord, R. S., & Bralley, J. A. (2008). Clinical Applications of Urinary Organic Acids. Part 2. Dysbiosis Markers. Alternative Medicine Review. [Link]

-

Agilent. (2018). Measurement of D- and L-2‑Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. [Link]

-

Lord, R. S., & Bralley, J. A. (2008). Clinical applications of urinary organic acids. Part 2. Dysbiosis markers. PubMed. [Link]

-

ResearchGate. (2020). Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine | Request PDF. [Link]

-

ResearchGate. (2008). Clinical Applications of Urinary Organic Acids. Part 2. Dysbiosis Markers. [Link]

-

University of Otago. (2014). Mycobacteria metabolism discovery may pave way for new TB drugs. ScienceDaily. [Link]

-

Maeda, H., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. PubMed Central. [Link]

-

Zhang, Y., et al. (2019). Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate. Nature Communications. [Link]

-

MDPI. (2023). Combined use of Bacteria and Enzymes in the Degradation of Polymer Materials. [Link]

-

Wang, W., & Shao, Z. (2013). Enzymes and genes involved in aerobic alkane degradation. PubMed Central. [Link]

-

Zhang, Y., et al. (2018). Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate. Nature Communications. [Link]

-

MDPI. (2023). Bacteria, Fungi, and Enzymes in Soil Treated with Sulcotrione and Terbuthylazine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Insights into mycobacterial purine metabolism [uochb.cz]

- 3. Clinical applications of urinary organic acids. Part 2. Dysbiosis markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of α-Methylacyl Coenzyme A Racemase in the Degradation of Methyl-Branched Alkanes by Mycobacterium sp. Strain P101 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of alkane hydroxylase genes in Rhodococcus sp. strain TMP2 that degrades a branched alkane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. metbio.net [metbio.net]

Chemical and physical properties of 2-Methylglutaric Acid.

An In-depth Technical Guide to 2-Methylglutaric Acid: Properties, Analysis, and Applications

Introduction

2-Methylglutaric acid, a dicarboxylic acid, is a molecule of significant interest in various scientific domains, including metabolic research and as a building block in chemical synthesis.[1][2] Structurally, it is a derivative of glutaric acid with a methyl group at the α-position.[1][3] This substitution introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers, which can exhibit distinct biological activities. As a mammalian metabolite, its presence and concentration can be indicative of certain metabolic pathways and disorders.[2] This guide provides a comprehensive overview of the chemical and physical properties of 2-methylglutaric acid, detailed analytical protocols, and its applications, particularly for researchers and professionals in drug development.

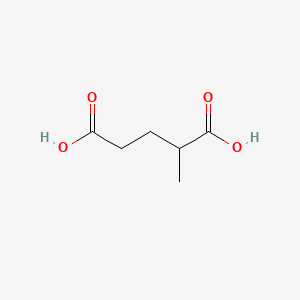

Chemical Identity and Structure

A clear understanding of the fundamental identifiers and structural representation of 2-methylglutaric acid is crucial for its study and application.

Caption: 2D structure of 2-Methylglutaric Acid.

Physicochemical Properties

The physical and chemical properties of 2-methylglutaric acid are fundamental to its handling, analysis, and application in various experimental settings.

| Property | Value | Source(s) |

| Appearance | White to almost white fine crystalline powder | [1] |

| Melting Point | 80-82 °C | [1][6] |

| Boiling Point | 214-215 °C at 22 mmHg | [1][6] |

| Water Solubility | 908 mg/mL | [3] |

| pKa (Predicted) | 3.89 (strongest acidic) | [2][5] |

| LogP (Predicted) | 0.33 | [2][5] |

| Density | 1.33 g/cm³ at 20 °C | [9] |

These properties indicate that 2-methylglutaric acid is a solid at room temperature with high solubility in water, which is consistent with the presence of two polar carboxylic acid groups.[10][11] Its relatively low predicted LogP value suggests it is a hydrophilic compound.

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of 2-methylglutaric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (D₂O, 7.4 pH): The proton NMR spectrum shows characteristic signals corresponding to the different protons in the molecule. Key shifts are observed around 1.07 ppm (doublet, methyl group), 1.60-1.77 ppm (multiplet, methylene protons), and 2.15-2.28 ppm (multiplet, methine and methylene protons).[3]

-

¹³C NMR (D₂O, 7.4 pH): The carbon NMR spectrum displays distinct peaks for each carbon atom, including the carboxyl carbons, the chiral center, the methylene carbons, and the methyl carbon.[3]

Mass Spectrometry (MS)

Mass spectrometry data reveals a molecular ion peak corresponding to the molecular weight of 2-methylglutaric acid. Common fragmentation patterns can provide further structural information. For instance, under electron ionization (EI), a peak at m/z 147 ([M+H]⁺) may be observed.[3]

Chemical Reactivity and Synthesis

2-Methylglutaric acid exhibits reactivity typical of dicarboxylic acids. The two carboxylic acid groups can undergo esterification, amidation, and reduction reactions. The presence of a chiral center allows for the synthesis of enantiomerically pure forms, which is often crucial for pharmaceutical applications.

A common synthetic route involves the hydrolysis of 2-methylglutaronitrile.[12] Another approach is the oxidation of 3-methyl-1,2-cyclopentanedione.[2] Industrial-scale production can be achieved through the hydrocarboxylation of 1,3-butadiene.[7]

Experimental Protocols for Analysis

Accurate and reliable analytical methods are paramount for the characterization and quantification of 2-methylglutaric acid in various matrices.

Determination of Purity by Titration

The purity of a 2-methylglutaric acid sample can be determined by acid-base titration. This method relies on the neutralization of the carboxylic acid groups with a standardized base.

Protocol:

-

Preparation of Analyte: Accurately weigh approximately 150-200 mg of 2-methylglutaric acid and dissolve it in 50 mL of distilled water.

-

Titration Setup: Fill a burette with a standardized solution of 0.1 M sodium hydroxide (NaOH).

-

Titration: Add a few drops of phenolphthalein indicator to the 2-methylglutaric acid solution. Titrate with the NaOH solution until a persistent faint pink color is observed.

-

Calculation: The purity is calculated based on the volume of NaOH used, its concentration, and the initial mass of the 2-methylglutaric acid. Each mole of 2-methylglutaric acid will react with two moles of NaOH.

Sources

- 1. 2-METHYLGLUTARIC ACID | 18069-17-5 [chemicalbook.com]

- 2. hmdb.ca [hmdb.ca]

- 3. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylglutaric acid, 98% | Fisher Scientific [fishersci.ca]

- 5. Showing Compound 2-Methylglutaric acid (FDB022036) - FooDB [foodb.ca]

- 6. 2-Methylglutaric Acid | 617-62-9 [chemicalbook.com]

- 7. 2-Methylglutarsäure – Wikipedia [de.wikipedia.org]

- 8. 2-Methylglutaric acid [webbook.nist.gov]

- 9. 2-Methylglutaric acid for synthesis 617-62-9 [sigmaaldrich.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Glutaric acid - Wikipedia [en.wikipedia.org]

- 12. CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester - Google Patents [patents.google.com]

A Researcher's Guide to the CAS Number for 2-Methylglutaric Acid: Unambiguous Identification for Scientific Precision

In the intricate landscape of chemical research and drug development, the precise and unambiguous identification of a chemical entity is the bedrock of scientific integrity. A simple misidentification can lead to erroneous experimental results, invalidate months of research, and compromise safety. The Chemical Abstracts Service (CAS) number is the globally recognized standard for defining a chemical substance, providing a unique numerical identifier that transcends regional, linguistic, and naming convention barriers. This guide offers an in-depth technical exploration of the CAS number for 2-Methylglutaric Acid, a molecule of significant interest in metabolic studies and organic synthesis. We will delve into the nuances of its various identifiers, its physicochemical properties, and its analytical characterization, providing researchers, scientists, and drug development professionals with the authoritative grounding necessary for their work.

The Imperative of the CAS Number: A Foundation of Trust

Before focusing on 2-Methylglutaric Acid, it is crucial to understand the significance of the CAS number system. Established by the Chemical Abstracts Service, a division of the American Chemical Society, CAS Registry Numbers® are unique numerical identifiers assigned to every chemical substance described in the open scientific literature.[1][2] This system was introduced in 1965 to provide a consistent and reliable method for identifying chemicals, regardless of their various systematic, generic, or trade names.[3][4]

A CAS number is a three-part numeric identifier, such as 123-45-6, where the final digit is a check digit to ensure the validity of the number.[5] This seemingly simple string of numbers is indispensable for:

-

Unambiguous Identification: Eliminating confusion between isomers, different salt forms, or compounds with similar names.[3][6]

-

Information Retrieval: Facilitating accurate searches across vast chemical databases like SciFinder, PubChem, and Scopus.[3][4]

-

Regulatory Compliance: Being a mandatory component of Safety Data Sheets (SDS) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][6]

-

Global Communication: Providing a universal language for scientists, manufacturers, and regulatory bodies worldwide.[1][3]

The process of obtaining a CAS number for a new chemical entity involves submitting detailed information about the substance's structure, composition, and other identifying characteristics to CAS for review.[7][8][9]

2-Methylglutaric Acid: A Case Study in CAS Number Specificity

2-Methylglutaric acid, also known as α-methylglutaric acid or 2-methylpentanedioic acid, is a dicarboxylic acid with the molecular formula C₆H₁₀O₄.[10][11] It is a metabolite found in mammals and is of particular interest in the study of certain inborn errors of metabolism.[12][13] A critical aspect of working with this compound is understanding that it can exist as a racemic mixture or as individual stereoisomers, each having a unique CAS number.

The Multiplicity of CAS Numbers for 2-Methylglutaric Acid

One of the first points of potential confusion for researchers is the existence of multiple CAS numbers associated with 2-Methylglutaric Acid. This is not an error but a reflection of the precision of the CAS registration system, which assigns distinct numbers to different stereoisomers of a chiral molecule.[14]

| Substance | CAS Number | Notes |

| (RS)-2-Methylglutaric Acid (Racemic mixture) | 617-62-9 | This is the most common form and refers to an equal mixture of the (R) and (S) enantiomers.[10][12][15] |

| 2-Methylglutaric Acid (Unspecified stereochemistry) | 18069-17-5 | This number is also used for the racemic mixture and is sometimes listed as a deprecated or secondary CAS number.[11][12][16] |

| (R)-(-)-2-Methylglutaric Acid | 1115-81-7 | Refers to the specific R-enantiomer.[15] |

| (S)-(+)-2-Methylglutaric Acid | 1115-82-8 | Refers to the specific S-enantiomer.[15][17] |

This distinction is of paramount importance in drug development and metabolic studies, where the biological activity of enantiomers can differ significantly. When ordering or reporting on 2-Methylglutaric Acid, it is essential to use the CAS number that corresponds to the specific form of the molecule being used or studied.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Methylglutaric Acid, primarily referring to the racemic mixture (CAS: 617-62-9).

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | [12][16] |

| Molecular Weight | 146.14 g/mol | [12][16] |

| Appearance | White to almost white fine crystalline powder | [17][18] |

| Melting Point | 80-82 °C | [17][19] |

| Boiling Point | 214-215 °C at 22 mm Hg | [17][19] |

| Water Solubility | Soluble | [11][19] |

| IUPAC Name | 2-methylpentanedioic acid | [10][12] |

Analytical Characterization: A Self-Validating Workflow

To ensure the identity and purity of 2-Methylglutaric Acid in a research setting, a robust analytical workflow is essential. This workflow serves as a self-validating system, confirming the integrity of the material at each stage.

Caption: A typical workflow for the verification of the CAS number and identity of a chemical substance.

Experimental Protocol: Identification and Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile organic acids like 2-Methylglutaric Acid. The following is a generalized protocol for its analysis in a biological matrix (e.g., urine), which is relevant for its role as a biomarker.

1. Sample Preparation (Derivatization):

-

Rationale: 2-Methylglutaric acid is a polar, non-volatile compound. Derivatization is necessary to convert it into a more volatile and thermally stable form suitable for GC analysis. Silylation is a common derivatization method.

-

Procedure:

-

To 100 µL of the sample (e.g., urine), add an internal standard (e.g., a known amount of a structurally similar, stable isotope-labeled organic acid).

-

Lyophilize the sample to dryness.

-

Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a solvent (e.g., pyridine or acetonitrile).

-

Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

-

Cool the sample to room temperature before injection.

-

2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/minute.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL (split or splitless injection depending on concentration).

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

3. Data Analysis:

-

Identification: The identity of the derivatized 2-Methylglutaric Acid is confirmed by comparing its retention time and mass spectrum with that of a pure standard analyzed under the same conditions. The mass spectrum will show characteristic fragment ions.

-

Quantification: The concentration of 2-Methylglutaric Acid in the original sample is determined by comparing the peak area of the analyte to the peak area of the internal standard. A calibration curve should be generated using standards of known concentrations to ensure accuracy.

Biochemical Significance and Metabolic Pathway

2-Methylglutaric Acid is a metabolite in the catabolism of the amino acid leucine.[13] Its accumulation in urine can be an indicator of certain metabolic disorders. While not a primary diagnostic marker, elevated levels of 2-methylglutaric acid have been observed in some cases of Glutaric Acidemia Type I (GA1), particularly in low excretors of the primary markers, glutaric acid and 3-hydroxyglutaric acid.[20][21][22] GA1 is an organic aciduria caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase.[20][21] The exact mechanism of 2-methylglutaric acid formation in GA1 is not fully elucidated but is thought to be a side product of metabolic dysregulation.[20][21]

Sources

- 1. One moment, please... [ofipharma.com]

- 2. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 3. pharmaoffer.com [pharmaoffer.com]

- 4. creativesafetysupply.com [creativesafetysupply.com]

- 5. How to Interpret CAS Numbers for Biochemical Substances [synapse.patsnap.com]

- 6. int-enviroguard.com [int-enviroguard.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS Number Application - Proregulations [proregulations.com]

- 9. CAS Registry Servicesâ | CAS [cas.org]

- 10. Showing Compound 2-Methylglutaric acid (FDB022036) - FooDB [foodb.ca]

- 11. CAS 18069-17-5: 2-methylglutaric acid | CymitQuimica [cymitquimica.com]

- 12. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. web.cas.org [web.cas.org]

- 15. 2-Methylglutarsäure – Wikipedia [de.wikipedia.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. 2-METHYLGLUTARIC ACID | 18069-17-5 [chemicalbook.com]

- 18. Page loading... [guidechem.com]

- 19. 2-Methylglutaric Acid | 617-62-9 [chemicalbook.com]

- 20. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 2-Methylglutaric Acid for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 2-methylglutaric acid, a molecule of significant interest in various scientific domains, including its role as a biomarker and its potential applications in pharmaceutical and chemical synthesis.[1][2][3] This document is structured to deliver not just raw data, but a foundational understanding of the principles governing its solubility, the methodologies for its determination, and the critical factors that influence its behavior in different solvent systems.

Understanding the Molecular Profile of 2-Methylglutaric Acid